molecular formula C16H18ClNO B3173300 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline CAS No. 946775-40-2

3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline

Cat. No.: B3173300
CAS No.: 946775-40-2
M. Wt: 275.77 g/mol
InChI Key: MIWMSXHNLFVGNI-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline is an organic compound with the molecular formula C16H18ClNO and a molecular weight of 275.77 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It is known for its unique structure, which includes a chloro-substituted aniline and a phenoxy group with isopropyl and methyl substituents.

Preparation Methods

The synthesis of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds, is ongoing.

    Industry: It is used in the development of new materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the chloro and aniline groups can participate in various chemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar compounds to 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline include:

    4-Chloro-2-isopropyl-5-methylphenol: This compound shares a similar phenoxy structure but lacks the aniline group.

    3-Chloro-4-(2-isopropylphenoxy)aniline: Similar structure but without the methyl substituent on the phenoxy group.

    3-Chloro-4-(2-methylphenoxy)aniline: Lacks the isopropyl group on the phenoxy ring.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-(5-methyl-2-propan-2-ylphenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(18)9-14(15)17/h4-10H,18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWMSXHNLFVGNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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